molecular formula C13H11NO B1605937 1-Phenyl-2-(pyridin-3-yl)ethanone CAS No. 1081-48-7

1-Phenyl-2-(pyridin-3-yl)ethanone

Cat. No.: B1605937
CAS No.: 1081-48-7
M. Wt: 197.23 g/mol
InChI Key: DDEBMFBOWGAMAX-UHFFFAOYSA-N
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Description

1-Phenyl-2-(pyridin-3-yl)ethanone is an organic compound that features a phenyl group attached to a pyridin-3-yl group via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(pyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridine with acetophenone in the presence of a palladium catalyst and a base such as potassium tert-butylate. The reaction typically occurs in a solvent like tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(pyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Phenyl-2-(pyridin-3-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Phenyl-2-(pyridin-3-yl)ethanone exerts its effects involves interactions with specific molecular targets. The phenyl and pyridinyl groups can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors .

Comparison with Similar Compounds

    1-Phenyl-2-(pyridin-2-yl)ethanone: Similar structure but with the pyridinyl group at the 2-position.

    1-Phenyl-2-(pyridin-4-yl)ethanone: The pyridinyl group is at the 4-position.

    1-Phenyl-2-(quinolin-3-yl)ethanone: Features a quinoline ring instead of a pyridine ring.

Uniqueness: 1-Phenyl-2-(pyridin-3-yl)ethanone is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its analogs .

Properties

IUPAC Name

1-phenyl-2-pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13(12-6-2-1-3-7-12)9-11-5-4-8-14-10-11/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEBMFBOWGAMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285710
Record name 1-phenyl-2-(pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081-48-7
Record name NSC42664
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenyl-2-(pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 3-oxo-3-phenyl-2-(pyridin-3-yl)propanoate (1.82 g, 6.76 mmol) was dissolved in hydrogen chloride (8.11 mL, 101.0 mmol) and heated to 100° C. overnight. The reaction was then diluted with H2O (25 mL), extracted with EtOAc (3×50 mL), dried over MgSO4, filtered and concentrated. The residue was purified by silica gel column chromatography to give the title compound as a clear oil (0.894 g). LCMS m/z=198.3 [M+H]+; 1H NMR (400 MHz, CDCl3) δ ppm 4.29 (s, 2H), 7.27 (dd, J=7.07, 5.56 Hz, 1H), 7.49 (t, J=7.58 Hz, 2H), 7.55-7.64 (m, 2H), 7.99-8.05 (m, 2H), 8.49-8.56 (m, 2H).
Name
Ethyl 3-oxo-3-phenyl-2-(pyridin-3-yl)propanoate
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
8.11 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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